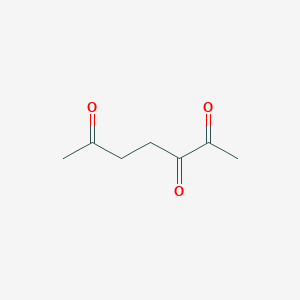
Heptane-2,3,6-trione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Heptane-2,3,6-trione, also known as this compound, is a useful research compound. Its molecular formula is C7H10O3 and its molecular weight is 142.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Organic Synthesis
Heptane-2,3,6-trione serves as an important building block in organic synthesis. Its reactive carbonyl groups enable it to undergo various transformations:
- Formation of Complex Organic Molecules : It can be used as a precursor for synthesizing more complex molecules, including pharmaceuticals and agrochemicals.
- Reactivity with Transition Metals : Research indicates that this compound can form stable complexes with transition metal derivatives (e.g., platinum(II)), which may enhance its utility in catalysis and materials science .
Catalysis
The compound's ability to coordinate with metal ions makes it a candidate for catalyzing reactions in organic chemistry:
- Metal-Catalyzed Reactions : this compound has been studied for its interactions with nickel(II) and cobalt(II) ions in methanol-water mixtures. These studies focus on the kinetics and mechanisms of reactions involving the triketone and metal ions, revealing insights into catalytic processes .
Biological Applications
While the biological interactions of this compound are not extensively explored, its structural features suggest potential applications:
- Enzyme Substrate Studies : The compound's unique structure allows it to be investigated as a substrate for various enzymes, providing insights into enzyme kinetics and mechanisms.
- Pharmaceutical Research : Given its reactivity and structural properties, this compound could be explored for developing novel therapeutic agents or as intermediates in drug synthesis.
Case Study 1: Metal Ion Interaction Studies
In a study examining the kinetics of this compound with nickel(II) ions, researchers observed significant changes in reaction rates depending on solvent composition. This highlights the compound's potential role in developing metal-based catalysts for organic transformations.
Case Study 2: Synthesis of Complex Molecules
A research group utilized this compound as a precursor to synthesize a series of biologically active compounds. The study demonstrated how modifying the reaction conditions could yield different derivatives with varying biological activities.
Propriétés
Numéro CAS |
176237-95-9 |
|---|---|
Formule moléculaire |
C7H10O3 |
Poids moléculaire |
142.15 g/mol |
Nom IUPAC |
heptane-2,3,6-trione |
InChI |
InChI=1S/C7H10O3/c1-5(8)3-4-7(10)6(2)9/h3-4H2,1-2H3 |
Clé InChI |
XDJAUXXWCBLXGT-UHFFFAOYSA-N |
SMILES |
CC(=O)CCC(=O)C(=O)C |
SMILES canonique |
CC(=O)CCC(=O)C(=O)C |
Synonymes |
2,3,6-Heptanetrione (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















